molecular formula C9H15NO2 B592257 Tert-butyl 3-methyleneazetidine-1-carboxylate CAS No. 934664-41-2

Tert-butyl 3-methyleneazetidine-1-carboxylate

Cat. No.: B592257
CAS No.: 934664-41-2
M. Wt: 169.224
InChI Key: MECAHFSQQZQZOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a methylene source under controlled conditions. One common method is the reaction of tert-butyl azetidine-1-carboxylate with methylene iodide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically purified by distillation or recrystallization to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-methyleneazetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding azetidine derivative. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: this compound can undergo nucleophilic substitution reactions where the methylene group is replaced by other nucleophiles. Common reagents include halides, amines, and thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, amines, thiols

Major Products Formed:

    Oxidation: Corresponding oxides

    Reduction: Azetidine derivatives

    Substitution: Various substituted azetidine derivatives

Scientific Research Applications

Chemistry: Tert-butyl 3-methyleneazetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of azetidine derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active compounds. These compounds are studied for their potential therapeutic properties, including antimicrobial and anticancer activities .

Medicine: The compound is used in medicinal chemistry for the development of new drugs. Azetidine derivatives synthesized from this compound have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a reagent in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-methyleneazetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The methylene group in the compound is highly reactive and can participate in nucleophilic and electrophilic reactions. The compound can also form stable complexes with metal ions, which can be used in catalytic processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its highly reactive methylene group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .

Properties

IUPAC Name

tert-butyl 3-methylideneazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECAHFSQQZQZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717214
Record name tert-Butyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934664-41-2
Record name tert-Butyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylideneazetidine, N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of potassium tert-butoxide (15.5 g, 137 mmol) and methyltriphenylphosphine bromide (49 g, 137 mmol) in diethyl ether (300 mL) was stirred at room temperature for 1 hour, followed by the addition of 1,1-dimethylethyl 3-oxoazetidine-1-carboxylate (10 g, 58 mmol in 100 mL diethyl ether). The mixture was stirred at 35° C. for 2 hours and then allowed to cool to room temperature. The mixture was filtered through a pad of celite, washing with diethyl ether. The filtrate was partitioned with water and washed twice with water, brine, dried over sodium sulfate, filtered and concentrated in vacuo to give an orange oil which was purified by column chromatography. Eluting with 10% ethyl acetate in hexanes, isolated product was concentrated in vacuo to afford 9.80 g, 58 mmol (100%) of 1,1-dimethylethyl 3-methylideneazetidine-1-carboxylate as a colorless oil. 1H NMR (400 MHz, DMSO): 5.05-4.85 (m, 2H), 4.95-4.63 (m, 4H), 1.45 (s, 9H). GC-MS for C9H15NO2: 169.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 0° C. mixture of KOtBu (5.90 g, 52.6 mmol) in 95 mL ether was added methyltriphenylphosphonium bromide (18.8 g, 52.6 mmol). The reaction mixture was warmed to ambient temperature and stirred 1.5 hours. A solution of tert-butyl 3-oxoazetidine-1-carboxylate (4.50 g, 26.3 mmol) in 10 mL ether was added. The reaction mixture was heated to reflux for 2 hours, then cooled to ambient temperature. Solids were removed by vacuum filtration through compressed Celite and rinsed with ether, and the filtrate was concentrated. The resulting residue was suspended in 1:1 hexanes:ethyl acetate, and the solids were removed by vacuum filtration through GF/F paper and rinsed with 1:1 hexanes:ethyl acetate. The filtrate was concentrated, and the resulting oil was purified on silica gel (5-20% ethyl acetate in hexanes gradient) to give the desired product (3.50 g, 78.7% yield) as a clear colorless oil.
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
18.8 g
Type
catalyst
Reaction Step Three
Yield
78.7%

Synthesis routes and methods III

Procedure details

To a suspension of methyltriphenylphosphonium bromide (1.56 g, 4.37 mmol) in 30 mL of Et2O stirred at 0° C. was added potassium tert-butylate (0.459 g, 4.09 mmol). After 0.5 h the cold bath was removed and the mixture was stirred for 1 h at r.t. Afterwards, it was cooled off in water-ice bath, and 3-oxo-azetidine-1-carboxylic acid tert-butyl ester (500 mg, 2.92 mmol) was added. The cold bath was removed. After overnight resting, the reaction mixture was quenched with a saturated solution of NH4Cl in water, extracted with Et2O, dried on Na2SO4, evaporated to dryness in vacuo, dissolvent. The residual crude was purified by automated flash chromatography (SP1®TM-Biotage; gradient Petroleum Ether-Acetone from 10:0 to 7:3) to give the title compound (426 mg) as a dense colourless oil. Yield: 86.2%
Quantity
0.459 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
86.2%

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